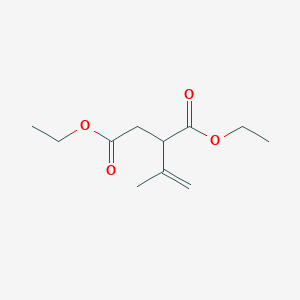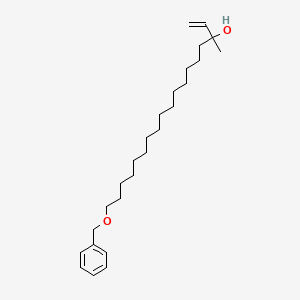
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL is an organic compound characterized by a long carbon chain with a benzyloxy group and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL typically involves the alkylation of a suitable precursor with benzyl bromide or benzyl chloride under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the benzyloxy group .
Analyse Des Réactions Chimiques
Types of Reactions
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Saturated alcohol.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, leading to modulation of their activity. The double bond and the long carbon chain can also influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
18-(Benzyloxy)-3-methyl-1-octadecen-3-ol: A closely related compound with similar structural features.
2-benzyloxy-1-methylpyridinium triflate: Another benzyloxy derivative used in organic synthesis
Uniqueness
18-(Benzyloxy)-3-methyloctadec-1-EN-3-OL is unique due to its specific combination of a benzyloxy group, a double bond, and a long carbon chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
848814-60-8 |
|---|---|
Formule moléculaire |
C26H44O2 |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
3-methyl-18-phenylmethoxyoctadec-1-en-3-ol |
InChI |
InChI=1S/C26H44O2/c1-3-26(2,27)22-18-13-11-9-7-5-4-6-8-10-12-14-19-23-28-24-25-20-16-15-17-21-25/h3,15-17,20-21,27H,1,4-14,18-19,22-24H2,2H3 |
Clé InChI |
XOZSTGUQTCEINN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCCCCCCCCCOCC1=CC=CC=C1)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)

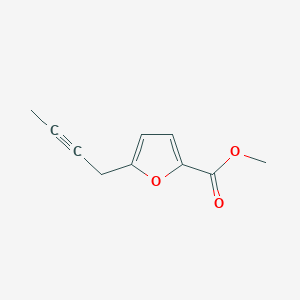
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
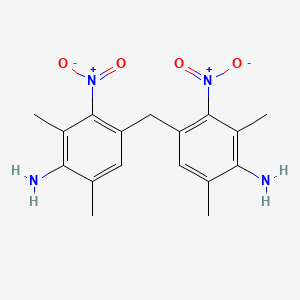
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
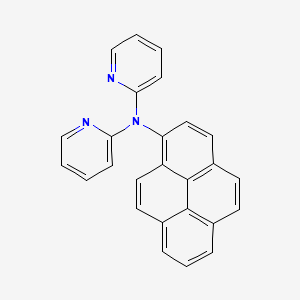
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)

![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)

